(1S,3S,7R,9S)-5,5,11,11-Tetramethyl-8-(oxan-2-yloxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol
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Overview
Description
Amikacin disulfate is a semi-synthetic aminoglycoside antibiotic derived from kanamycin A. It is primarily used to treat severe bacterial infections caused by Gram-negative bacteria, including strains resistant to other aminoglycosides. Amikacin disulfate is particularly effective against Pseudomonas aeruginosa, Acinetobacter, and Enterobacter species .
Preparation Methods
Synthetic Routes and Reaction Conditions
Amikacin disulfate is synthesized by acylation of the amino group of kanamycin A with L-(-)-γ-amino-α-hydroxybutyric acid (L-HABA). This process involves the reaction of kanamycin A with L-HABA under controlled conditions to form amikacin .
Industrial Production Methods
In industrial settings, the synthesis of amikacin disulfate involves large-scale fermentation of Streptomyces kanamyceticus to produce kanamycin A, followed by chemical modification to introduce the L-HABA side chain. The final product is then purified and formulated as a disulfate salt for medical use .
Chemical Reactions Analysis
Types of Reactions
Amikacin disulfate undergoes several types of chemical reactions, including:
Oxidation: Amikacin can be oxidized to form various degradation products.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Amikacin can undergo substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Common reagents used in the reactions involving amikacin disulfate include strong acids and bases, oxidizing agents, and reducing agents. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability of the compound .
Major Products Formed
The major products formed from the reactions of amikacin disulfate include various degradation products, which are often analyzed to ensure the purity and efficacy of the antibiotic .
Scientific Research Applications
Amikacin disulfate has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development of new detection methods.
Biology: Amikacin disulfate is used in microbiological studies to investigate the mechanisms of bacterial resistance and the efficacy of new antibiotics.
Medicine: It is widely used in clinical settings to treat severe bacterial infections, particularly those caused by multidrug-resistant bacteria.
Mechanism of Action
The primary mechanism of action of amikacin disulfate involves binding to the bacterial 30S ribosomal subunit, which interferes with mRNA binding and tRNA acceptor sites. This disruption of normal protein synthesis leads to the production of non-functional or toxic proteins, ultimately resulting in bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Kanamycin: An aminoglycoside antibiotic from which amikacin is derived.
Gentamicin: Another aminoglycoside with a similar spectrum of activity but different resistance profiles.
Tobramycin: An aminoglycoside used to treat similar infections but with different pharmacokinetic properties
Uniqueness
Amikacin disulfate is unique among aminoglycosides due to its resistance to many aminoglycoside-modifying enzymes, making it effective against bacteria that are resistant to other aminoglycosides. This property is attributed to the presence of the L-HABA side chain, which reduces the susceptibility of amikacin to enzymatic degradation .
Properties
CAS No. |
161003-28-7 |
---|---|
Molecular Formula |
C17H28O7 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
(1S,3S,7R,9S)-5,5,11,11-tetramethyl-8-(oxan-2-yloxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol |
InChI |
InChI=1S/C17H28O7/c1-16(2)21-11-10(18)12-15(24-17(3,4)22-12)13(14(11)23-16)20-9-7-5-6-8-19-9/h9-15,18H,5-8H2,1-4H3/t9?,10?,11-,12-,13?,14-,15+/m0/s1 |
InChI Key |
RBMFKHVXPPMSDD-PEZMKDCLSA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@@H](O1)C([C@@H]3[C@H](C2O)OC(O3)(C)C)OC4CCCCO4)C |
SMILES |
CC1(OC2C(C3C(C(C2O1)OC4CCCCO4)OC(O3)(C)C)O)C |
Canonical SMILES |
CC1(OC2C(C3C(C(C2O1)OC4CCCCO4)OC(O3)(C)C)O)C |
Synonyms |
2,3:5,6-DI-O-ISOPROPYLIDENE-4-(TETRAHYDROPYRAN-2-YL)-MYO-INOSITOL |
Origin of Product |
United States |
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